

Comparative Analysis of N-AcetylCiprofloxacin Levels Across Diverse Patient Populations

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Compound of Interest

Compound Name: **N-AcetylCiprofloxacin**

Cat. No.: **B2371373**

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A deep dive into the pharmacokinetic variations of **N-AcetylCiprofloxacin**, a primary metabolite of the widely used antibiotic ciprofloxacin, reveals significant differences in its plasma concentrations among various patient groups. This comparison guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of these variations, supported by experimental data and detailed methodologies.

Notably, patients with impaired renal function exhibit markedly elevated levels of **N-AcetylCiprofloxacin**. This finding underscores the critical role of renal clearance in the elimination of this metabolite and highlights the need for careful dose consideration in this patient population. While data on pediatric and elderly populations remain more limited, existing studies suggest that age-related physiological changes also influence the pharmacokinetic profile of this metabolite.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of **N-AcetylCiprofloxacin** (M2) and its parent drug, ciprofloxacin, in different patient populations, primarily focusing on the impact of renal function.

Table 1: Mean Peak Plasma Concentrations (C_{max}) of Ciprofloxacin and **N-AcetylCiprofloxacin** (M2) after a Single Intravenous Dose

Patient Group (Creatinine Clearance)	Ciprofloxacin Cmax (mg/L)	N-Acetylciprofloxacin (M2) Cmax (mg/L)
Normal (>90 mL/min/1.73 m ²)	3.0 ± 0.6	0.11 ± 0.04
Mild Impairment (61-90 mL/min/1.73 m ²)	3.3 ± 0.8	0.15 ± 0.06
Moderate Impairment (31-60 mL/min/1.73 m ²)	4.1 ± 1.0	0.24 ± 0.10
Severe Impairment (≤30 mL/min/1.73 m ²)	4.6 ± 1.1	0.36 ± 0.12

*Statistically significant increase compared to the normal renal function group. Data extracted from Shah et al., 1996.[\[1\]](#)

Table 2: Mean Area Under the Plasma Concentration-Time Curve (AUC) of Ciprofloxacin and N-Acetylciprofloxacin (M2) after a Single Intravenous Dose

Patient Group (Creatinine Clearance)	Ciprofloxacin AUC (mg·h/L)	N-Acetylciprofloxacin (M2) AUC (mg·h/L)
Normal (>90 mL/min/1.73 m ²)	11.6 ± 2.4	0.8 ± 0.3
Mild Impairment (61-90 mL/min/1.73 m ²)	15.1 ± 3.8	1.3 ± 0.6
Moderate Impairment (31-60 mL/min/1.73 m ²)	23.3 ± 6.5	2.6 ± 1.2
Severe Impairment (≤30 mL/min/1.73 m ²)	34.1 ± 9.7	4.9 ± 2.1

*Statistically significant increase compared to the normal renal function group. Data extracted from Shah et al., 1996.[\[1\]](#)

Experimental Protocols

The quantification of ciprofloxacin and its metabolites, including **N-Acetyl ciprofloxacin**, in biological matrices is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used for the determination of ciprofloxacin and can be adapted for its metabolites.

- Sample Preparation:
 - To 1.0 mL of plasma, add an internal standard (e.g., ofloxacin).
 - Precipitate proteins by adding 2.0 mL of acetonitrile.
 - Vortex the mixture for 30 seconds and centrifuge at 3000 rpm for 10 minutes.
 - Separate the supernatant and evaporate it to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 200 µL of the mobile phase.
 - Inject a 20 µL aliquot into the HPLC system.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
 - Mobile Phase: A mixture of 0.025 M phosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile (87:13, v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: Fluorescence detector with excitation at 278 nm and emission at 450 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

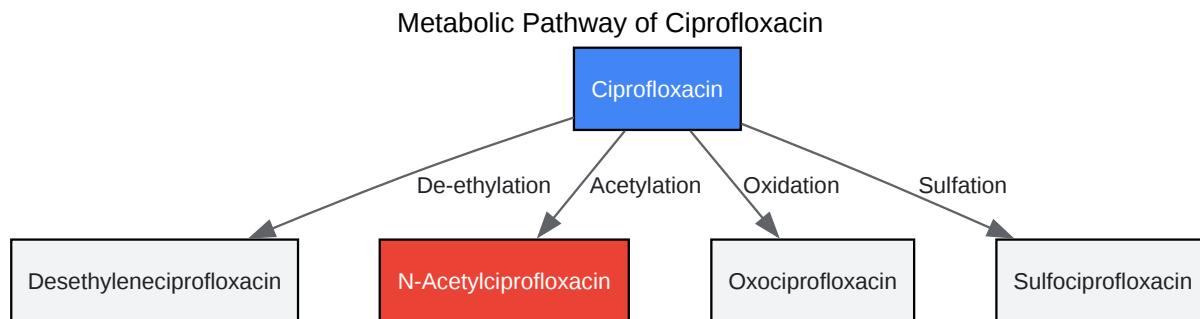
LC-MS/MS offers higher sensitivity and specificity for the simultaneous quantification of ciprofloxacin and its metabolites.

- Sample Preparation:
 - To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of ciprofloxacin).
 - Precipitate proteins with 300 µL of methanol containing 0.1% formic acid.
 - Vortex and centrifuge the samples.
 - Inject the supernatant into the LC-MS/MS system.
- LC-MS/MS Conditions:
 - Chromatography: A suitable reverse-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for ciprofloxacin and **N-Acetyl ciprofloxacin** would be monitored for quantification.

Visualizations

Metabolic Pathway of Ciprofloxacin

The following diagram illustrates the primary metabolic pathways of ciprofloxacin, leading to the formation of **N-Acetyl ciprofloxacin** and other metabolites.



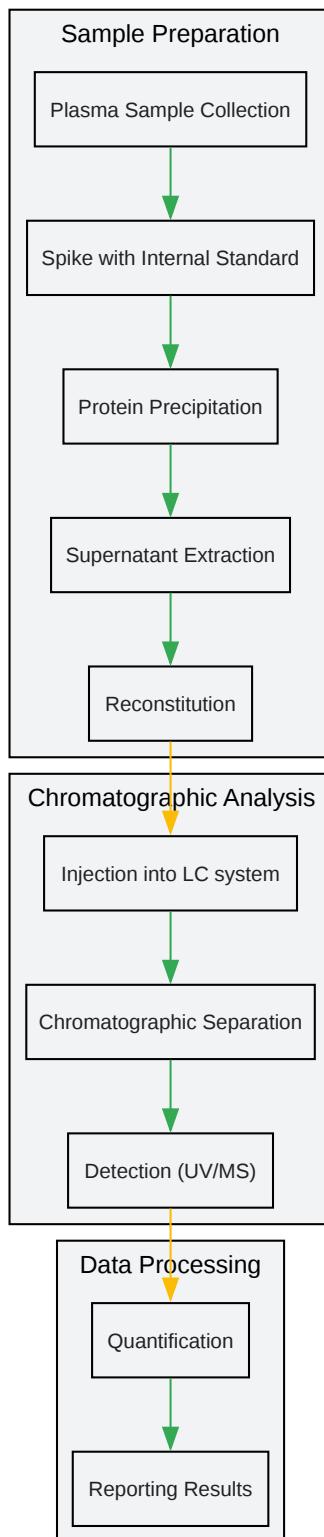
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Caption: Primary metabolic pathways of ciprofloxacin.

Experimental Workflow for Sample Analysis

This diagram outlines the general workflow for the analysis of **N-Acetyl ciprofloxacin** in plasma samples using chromatography.

Experimental Workflow for N-Acetylclprofloxacin Analysis

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Caption: General workflow for **N-Acetylclprofloxacin** analysis.

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References

- 1. Pharmacokinetics of intravenous ciprofloxacin in normal and renally impaired subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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